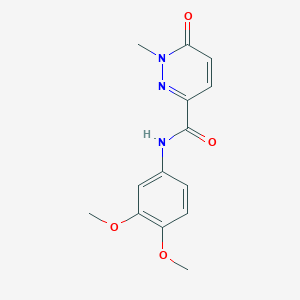![molecular formula C15H14N4O4S B14142170 N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide CAS No. 306766-67-6](/img/structure/B14142170.png)
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C14H13N3O4S This compound is characterized by the presence of a pyridine ring, a nitrophenyl group, and a carbamothioyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-ethoxy-2-nitroaniline in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pyridine-3-carbonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-[(4-amino-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide.
Reduction: Formation of N-[(4-ethoxy-2-aminophenyl)carbamothioyl]pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitrophenyl group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form covalent bonds with target proteins.
相似化合物的比较
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)pyridine-4-carboxamide
- N-(4-ethoxy-2-nitrophenyl)pyridine-2-carboxamide
- N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of the carbamothioyl linkage, which imparts distinct chemical properties and reactivity. This compound’s specific arrangement of functional groups allows it to participate in a broader range of chemical reactions compared to its analogs.
属性
CAS 编号 |
306766-67-6 |
|---|---|
分子式 |
C15H14N4O4S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O4S/c1-2-23-11-5-6-12(13(8-11)19(21)22)17-15(24)18-14(20)10-4-3-7-16-9-10/h3-9H,2H2,1H3,(H2,17,18,20,24) |
InChI 键 |
AQTIQNPHRVACPN-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
溶解度 |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


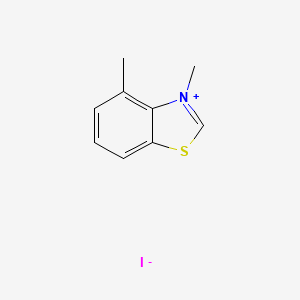
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
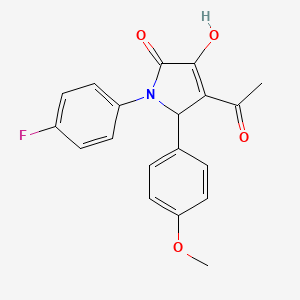
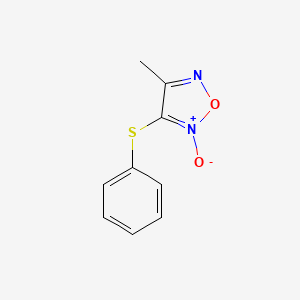
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
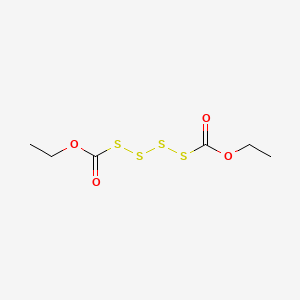
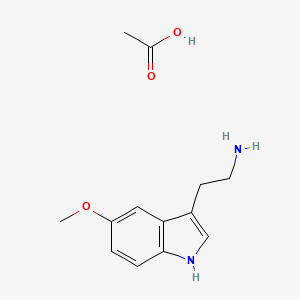
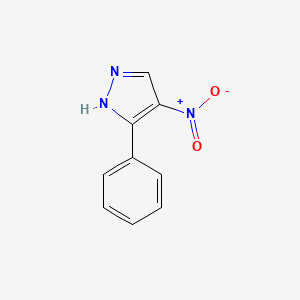

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)

